molecular formula C10H11F3N2O2 B2807751 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid CAS No. 106484-66-6

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid

Cat. No.: B2807751
CAS No.: 106484-66-6
M. Wt: 248.205
InChI Key: OZNJVHOVWWAFJN-UHFFFAOYSA-N
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Description

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid is an organic compound with the chemical formula C10H11F3N2O2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with a suitable propanoic acid derivative. One common method is the reaction of 2-amino-4-(trifluoromethyl)aniline with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid
  • 4-Amino-3-(trifluoromethyl)benzonitrile
  • 2-Chloro-4-(trifluoromethyl)aniline

Comparison: 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the aromatic ring, combined with a propanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications.

Biological Activity

3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid (CAS: 106484-66-6) is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and an amino group on the aniline moiety. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in the modulation of enzymatic pathways and protein interactions.

  • Molecular Formula : C10H11F3N2O2
  • Molar Mass : 248.2 g/mol
  • Structure : The structural formula can be represented as follows:
H2NC6H3(F3)C3H6O2\text{H}_2N-C_6H_3(F_3)-C_3H_6O_2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, influencing various cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and bioavailability.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in several enzymatic pathways, particularly those related to inflammation and cancer. For instance, it has been evaluated for its effects on dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism and peptide hormone modulation. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM) by prolonging the activity of incretin hormones like GLP-1 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. The following table summarizes some key findings from these studies:

StudyMethodologyKey Findings
Enzyme assaysDemonstrated IC50 values indicating effective inhibition of DPP-4 activity.
Molecular dockingSuggested strong binding affinity to active sites of DPP-4, enhancing therapeutic potential for diabetes management.
Protein-ligand interaction studiesShowed modulation of protein interactions, indicating potential roles in cellular signaling pathways.

Case Studies

  • Diabetes Management : A study highlighted the use of this compound as a lead compound for developing novel DPP-4 inhibitors. The compound's structural modifications led to enhanced potency and selectivity against DPP-4, suggesting its potential as a therapeutic agent for T2DM .
  • Cancer Therapeutics : Another investigation explored the compound's anti-cancer properties, focusing on its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that the compound could disrupt key signaling pathways involved in tumor growth and metastasis .

Properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)anilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)6-1-2-8(7(14)5-6)15-4-3-9(16)17/h1-2,5,15H,3-4,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJVHOVWWAFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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